Spirost-5-en-3-yl acetate
Overview
Description
Spirost-5-en-3-yl acetate is a useful research compound. Its molecular formula is C29H44O4 and its molecular weight is 456.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Conformation :
- (25R)-Spirost-5-en-3 β-acetate has been analyzed for its crystal structure, revealing details like chair and half-chair conformations of rings and the quasi-trans and trans-fused ring junctions. The molecular structure exhibits slight convexity, contributing to its physical and chemical properties (Bandhoria, Gupta, & Gupta, 2006).
Biological Activities and Potential Therapeutic Applications :
- Spirost-5-en-3-yl acetate derivatives have been isolated from various natural sources, such as Trillium tschonoskii roots and rhizomes. These compounds exhibit significant cytotoxic activities against various human tumor cells, suggesting their potential in developing anti-cancer therapies (Meng et al., 2015).
- Diosgenin, another derivative, has demonstrated antiproliferative activity on different cell lines, inducing apoptosis and acting as a chemopreventative agent. Its glycoside derivatives also exhibit selective action against cancer cells, making them promising candidates for anticancer compounds (Hernández-Vázquez et al., 2020).
- Other steroidal saponins related to this compound have shown inhibitory effects on tumor cell proliferation and phospholipid metabolism in HeLa cells, indicating their potential in treating various human malignancies (Mimaki et al., 1995).
Chemical Synthesis and Design :
- The compound and its related structures have been involved in studies focusing on the synthesis of novel structural motifs valuable for drug discovery, such as 5-aza-spiro[2,4]heptanes and other spiro derivatives. These studies are crucial for developing new pharmaceuticals with potential therapeutic applications (Liu et al., 2011).
- Novel methods for synthesizing fused spiro-pyrazolo[1,5-c]quinazoline derivatives have been reported, which are noted for their biological uses as anticancer and anti-inflammatory agents. Such synthesis contributes to diversifying the chemical structures for biological applications (Gálvez et al., 2018).
Molecular Interactions and Docking Studies :
- Studies involving molecular docking and MM/GBSA calculations have been conducted to understand better the protein-ligand interactions of this compound derivatives. These studies aid in the rational design of more potent inhibitors and therapeutic agents by providing insights into the molecular interactions at the atomic level (Gálvez et al., 2018).
Properties
IUPAC Name |
(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h6,17-18,21-26H,7-16H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCROZIJKBXZDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909920 | |
Record name | Spirost-5-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1061-54-7 | |
Record name | Diosgenin acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15490 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spirost-5-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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